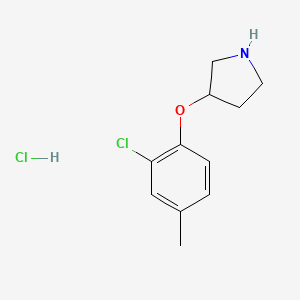

3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride

Overview

Description

3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClNO·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a chloro and methyl group on the benzene ring attached to the pyrrolidine ring.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-chloro-4-methylphenol and pyrrolidine.

Reaction Conditions: The reaction involves nucleophilic substitution where the hydroxyl group of 2-chloro-4-methylphenol is substituted by pyrrolidine in the presence of a suitable base.

Industrial Production Methods: On an industrial scale, the reaction is carried out in a solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete reaction.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can be performed to reduce the pyrrolidine ring.

Substitution: Substitution reactions are common, especially at the chloro and methyl positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced pyrrolidine derivatives.

Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

Chemistry

3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds with potential applications in various chemical industries.

The compound is being investigated for its potential biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by interacting with cellular pathways involved in cancer progression.

- Neuropharmacological Effects : Its structural similarity to known neuroactive compounds indicates potential interactions with neurotransmitter systems, particularly dopamine and acetylcholine receptors. This could be relevant for treating neurodegenerative diseases and psychiatric disorders.

Medical Applications

Research indicates that this compound may have therapeutic properties. It is being explored for:

- CNS Disorders : As an antagonist of the histamine H3 receptor, it may improve cognitive performance in conditions such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .

- Anxiety and Depression : In vivo studies have shown that derivatives of this compound can modulate behavior and physiological responses related to anxiety and depression .

Data Table: Comparison of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

- Binding Affinity Studies : Research shows that compounds with similar structures can effectively bind to nicotinic receptors, suggesting roles in addiction therapies and cognitive enhancement .

- In Vivo Studies : Animal model experiments indicate that derivatives exhibit promising results in managing anxiety and depression symptoms .

- Chemical Stability : The stability of this compound under various conditions has been assessed, revealing its capacity to undergo oxidation and reduction reactions critical for biological reactivity .

Mechanism of Action

The mechanism by which 3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes through binding to active sites or allosteric sites on target molecules.

Comparison with Similar Compounds

3-(2-Chloro-4-methylphenoxy)propan-1-amine

3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde

Mecoprop

Uniqueness: 3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride is unique due to its pyrrolidine ring, which imparts different chemical and biological properties compared to the other listed compounds. Its nitrogen-containing heterocycle makes it particularly useful in pharmaceutical applications.

Biological Activity

3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2-chloro-4-methylphenoxy group, which is crucial for its biological activity. The molecular formula is C12H15ClN2O, and it has a molecular weight of approximately 240.71 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClN2O |

| Molecular Weight | 240.71 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not available] |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to modulate enzyme activity and receptor signaling pathways, which can lead to various pharmacological effects including:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

- Anticancer Potential : The compound has been investigated for its ability to inhibit tumor growth, possibly through mechanisms involving the modulation of apoptosis-related pathways.

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound. Notable findings include:

-

Antimicrobial Activity :

- In vitro assays demonstrated that this compound showed significant inhibition against Gram-positive bacteria, indicating potential as an antimicrobial agent .

-

Antitumor Effects :

- A study focused on structure-activity relationships (SAR) highlighted that derivatives of pyrrolidine compounds, including this one, exhibited promising anticancer activities with specific IC50 values in various cancer cell lines . For example, modifications to the pyrrolidine core structure enhanced potency against MDM2, a target in cancer therapy.

- Pharmacokinetics :

Case Studies

Several case studies have provided insights into the efficacy and safety profile of this compound:

- Case Study 1 : In a murine model of cancer, administration of the compound resulted in significant tumor regression compared to control groups, suggesting its potential as a therapeutic agent .

- Case Study 2 : A pharmacodynamic study indicated that the compound effectively induced apoptosis in cancer cells through caspase activation pathways, supporting its role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 3-(2-Chloro-4-methylphenoxy)pyrrolidine hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, leveraging pyrrolidine as the nucleophile and 2-chloro-4-methylphenol derivatives as electrophiles. Key reagents include amines or alcohols in polar solvents (e.g., DMF or DMSO) under elevated temperatures (60–100°C) . For example, substituting the chloro group in 2-chloro-4-methylphenol with pyrrolidine under basic conditions (e.g., NaOH or K₂CO₃) in a refluxing solvent system can yield the target compound. Post-reaction purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of pyrrolidine protons (δ 1.8–3.5 ppm) and aromatic protons from the 2-chloro-4-methylphenoxy group (δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : Verify the molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular formula (C₁₁H₁₅ClNO·HCl).

- HPLC : Assess purity (>95%) using a reverse-phase C18 column with a UV detector (λ = 254 nm) .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Storage : Store at 2–8°C in a dry, inert environment to prevent hydrolysis or degradation .

- PPE : Use nitrile gloves, lab coats, and ANSI-approved safety goggles. For aerosol-prone steps (e.g., weighing), employ NIOSH-certified respirators (P95 or OV/AG/P99 filters) .

- Waste Disposal : Segregate waste in labeled containers and collaborate with certified hazardous waste management services for incineration or neutralization .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for novel derivatives of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can predict transition states and activation energies for substitution reactions, guiding solvent and catalyst selection. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback to reduce trial-and-error iterations . Molecular dynamics simulations may also model solvent effects on reaction kinetics, improving yield predictability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Data Triangulation : Compare assay conditions (e.g., cell lines, incubation times) across studies. For instance, discrepancies in IC₅₀ values may arise from variations in cell permeability or metabolite interference .

- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., fixed pH, temperature) and orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-Dependent Degradation Studies : Perform accelerated stability testing (25–40°C) across pH 1–10. Monitor degradation products via LC-MS to identify hydrolysis-prone sites (e.g., the pyrrolidine HCl salt’s susceptibility to basic conditions) .

- Kinetic Modeling : Apply pseudo-first-order kinetics to derive degradation rate constants (k) and predict shelf-life under storage conditions .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer :

- Solubility Screening : Use a standardized shake-flask method with DMSO, DMF, and acetonitrile at 25°C. Quantify solubility via gravimetric analysis or UV-Vis spectroscopy.

- Source Investigation : Compare solvent purity (e.g., anhydrous vs. hydrated DMSO) and measurement techniques (e.g., saturation vs. kinetic solubility) across studies .

Q. Tables for Key Data

Properties

IUPAC Name |

3-(2-chloro-4-methylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c1-8-2-3-11(10(12)6-8)14-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKXVAXSBVNWRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CCNC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219977-28-2 | |

| Record name | Pyrrolidine, 3-(2-chloro-4-methylphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.